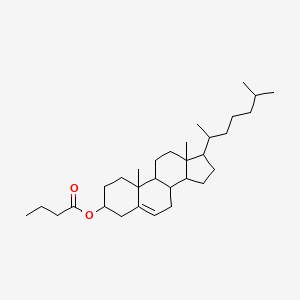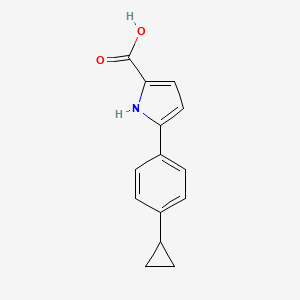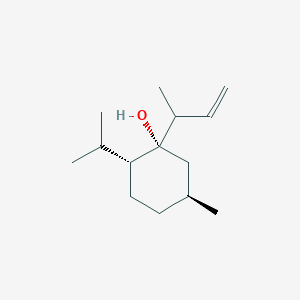![molecular formula C6H10O2 B11717705 endo-7-Oxabicyclo[2.2.1]heptan-2-ol CAS No. 89724-92-5](/img/structure/B11717705.png)
endo-7-Oxabicyclo[2.2.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol: is a bicyclic organic compound that features a unique oxabicycloheptane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalytic systems and automated processes ensures high efficiency and consistency in the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol to form corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide to introduce various functional groups.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol serves as a valuable intermediate for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: Its rigid bicyclic structure provides a scaffold for the development of bioactive molecules with high specificity and potency .
Industry: In the industrial sector, (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol is used in the production of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of high-performance materials .
Mécanisme D'action
The mechanism by which (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The rigid structure of the compound allows for precise interactions with target proteins, leading to high binding affinity and specificity .
Comparaison Avec Des Composés Similaires
7-oxanorbornane: Shares a similar bicyclic structure but lacks the hydroxyl group at the 2-position.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a carboxylate group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness: The presence of the hydroxyl group in (1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol imparts unique chemical reactivity and biological activity. This functional group allows for hydrogen bonding and other interactions that are not possible with similar compounds lacking the hydroxyl group .
Propriétés
Numéro CAS |
89724-92-5 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2/t4-,5+,6+/m0/s1 |
Clé InChI |
DXJWCIYSWHNWHQ-KVQBGUIXSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C[C@H]1O2)O |
SMILES canonique |
C1CC2C(CC1O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B11717626.png)




![tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B11717677.png)




![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)
